Methionylglutamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

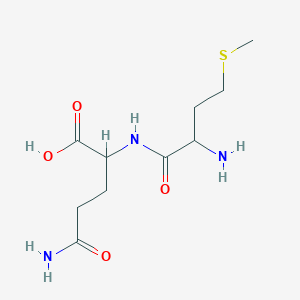

5-amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O4S/c1-18-5-4-6(11)9(15)13-7(10(16)17)2-3-8(12)14/h6-7H,2-5,11H2,1H3,(H2,12,14)(H,13,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMXFARPYQTTSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCC(=O)N)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methionyl-Glutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methionylglutamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the dipeptide methionylglutamine (Met-Gln). The document outlines detailed experimental protocols for its preparation via solid-phase peptide synthesis (SPPS), its purification by high-performance liquid chromatography (HPLC), and its structural verification using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). All quantitative data is summarized in structured tables, and key experimental workflows and relevant metabolic pathways are visualized using diagrams.

Introduction

This compound is a dipeptide composed of the amino acids methionine and glutamine. Dipeptides are increasingly recognized for their roles in cellular processes, acting as signaling molecules and intermediates in metabolism.[1] Understanding the synthesis and characterization of specific dipeptides like this compound is crucial for investigating their potential biological functions and for their application in drug development and nutritional science. This guide offers a detailed technical framework for researchers working with this dipeptide.

Synthesis of this compound via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the method of choice for the routine synthesis of peptides.[2] The Fmoc/tBu strategy is widely used due to its mild deprotection conditions.[2] The following protocol details the manual synthesis of this compound on a Rink Amide resin, which will yield the C-terminally amidated dipeptide.

Experimental Protocol: Solid-Phase Synthesis

Materials:

-

Fmoc-Gln(Trt)-OH

-

Fmoc-Met-OH

-

Rink Amide resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

N,N-dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)[3]

-

Diethylether, cold

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

-

Fmoc Deprotection (First Amino Acid):

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine/DMF solution and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Coupling of the First Amino Acid (Fmoc-Gln(Trt)-OH):

-

In a separate vial, dissolve Fmoc-Gln(Trt)-OH (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours.

-

Drain the coupling solution and wash the resin with DMF (5 times). A Kaiser test should be performed to ensure complete coupling (a negative result, indicated by clear beads, is desired).

-

-

Fmoc Deprotection (Second Amino Acid): Repeat step 2.

-

Coupling of the Second Amino Acid (Fmoc-Met-OH): Repeat step 3 using Fmoc-Met-OH.

-

Final Fmoc Deprotection: Repeat step 2.

-

Resin Washing and Drying:

-

Wash the resin with DMF (5 times), DCM (5 times), and MeOH (3 times).

-

Dry the resin under vacuum for at least 4 hours.

-

-

Cleavage and Deprotection:

-

Add the cleavage cocktail to the dried resin.[3]

-

Agitate the mixture for 2 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

-

Peptide Precipitation:

-

Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold ether twice.

-

Dry the crude peptide pellet under a stream of nitrogen.

-

Purification and Characterization

The crude peptide obtained from synthesis requires purification to remove truncated sequences, deletion sequences, and byproducts from the cleavage process. Subsequent characterization is essential to confirm the identity and purity of the final product.

Purification by Preparative Reverse-Phase HPLC

Experimental Protocol:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

-

Chromatographic Conditions:

-

Column: A preparative C18 column (e.g., 250 x 21.2 mm, 10 µm particle size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 40% B over 30 minutes is a good starting point for dipeptides.

-

Flow Rate: Appropriate for the column dimensions (e.g., 10-20 mL/min).

-

Detection: UV absorbance at 214 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white fluffy powder.

Table 1: HPLC Purification Parameters

| Parameter | Value |

| Column | Preparative C18, 250 x 21.2 mm, 10 µm |

| Mobile Phase A | 0.1% TFA in H₂O |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-40% B over 30 min |

| Flow Rate | 15 mL/min |

| Detection Wavelength | 214 nm, 280 nm |

| Injection Volume | Dependent on crude peptide solubility |

Characterization by Mass Spectrometry

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in 50% acetonitrile/water with 0.1% formic acid.

-

Mass Spectrometry Analysis:

-

Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

-

Mode: Positive ion mode.

-

Analysis: Acquire a full scan MS spectrum to determine the molecular weight. Perform MS/MS fragmentation on the parent ion to confirm the amino acid sequence.

-

Table 2: Expected Mass Spectrometry Data for this compound

| Analysis | Expected Value (monoisotopic) |

| Chemical Formula | C₁₀H₁₉N₃O₄S |

| Molecular Weight | 277.11 g/mol |

| [M+H]⁺ | 278.1175 m/z |

| Major MS/MS Fragments | b-ions, y-ions |

The fragmentation of peptides in MS/MS typically occurs at the peptide bond, leading to the formation of b- and y-ions. For Met-Gln, the expected fragmentation would be the cleavage of the peptide bond between methionine and glutamine.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified, lyophilized peptide in 0.6 mL of D₂O.

-

NMR Spectroscopy:

-

Instrument: 500 MHz NMR spectrometer.

-

Experiments: Acquire 1D ¹H, 1D ¹³C, 2D COSY (Correlation Spectroscopy), 2D TOCSY (Total Correlation Spectroscopy), 2D HSQC (Heteronuclear Single Quantum Coherence), and 2D HMBC (Heteronuclear Multiple Bond Correlation) spectra.

-

Referencing: Use the residual solvent peak as an internal reference.

-

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position (Methionine) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| α-CH | ~4.2 | ~53 |

| β-CH₂ | ~2.1 | ~30 |

| γ-CH₂ | ~2.6 | ~31 |

| ε-CH₃ | ~2.1 | ~15 |

| Atom Position (Glutamine) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| α-CH | ~4.1 | ~54 |

| β-CH₂ | ~2.0 - 2.2 | ~28 |

| γ-CH₂ | ~2.4 | ~32 |

| Amide NH₂ | ~7.0, ~7.5 | - |

Note: Predicted chemical shifts are approximate and can vary based on solvent, pH, and temperature.[4][5][6] The 2D NMR experiments will be crucial for unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the amino acid residues.

Potential Biological Significance and Signaling Pathways

While the specific signaling roles of this compound are not well-defined, the constituent amino acids, methionine and glutamine, are central to numerous metabolic pathways.[7][8][9][10][11] Glutamine is a key player in nitrogen transport, nucleotide synthesis, and serves as a major energy source for rapidly dividing cells.[10] Methionine is essential for protein synthesis and is a precursor for S-adenosylmethionine (SAM), the primary methyl group donor in the cell.[11]

Dipeptides themselves are emerging as potential signaling molecules that can influence cellular pathways, such as the Target of Rapamycin (TOR) signaling pathway, which is a central regulator of cell growth and metabolism.[12]

References

- 1. mdpi.com [mdpi.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. NMR Chemical Shift Prediction of Glycopeptides and Glycoproteins Aided by the Computer Program CASPER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Metabolic profiles of cysteine, methionine, glutamate, glutamine, arginine, aspartate, asparagine, alanine and glutathione in Streptococcus thermophilus during pH-controlled batch fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]

- 11. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 12. Proteogenic Dipeptides Are Characterized by Diel Fluctuations and Target of Rapamycin Complex-Signaling Dependency in the Model Plant Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

Methionylglutamine: A Technical Guide on its Core Biological Functions

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the dipeptide Methionylglutamine (Met-Gln) is limited in publicly available scientific literature. This guide, therefore, extrapolates its potential biological functions based on the well-established roles of its constituent amino acids, methionine and glutamine, and the general principles of dipeptide metabolism and transport.

Introduction

Dipeptides, consisting of two amino acids linked by a peptide bond, are increasingly recognized for their roles beyond simple protein building blocks. They can exhibit unique physiological activities and serve as efficient delivery vehicles for amino acids. This compound (Met-Gln) is a dipeptide composed of the essential sulfur-containing amino acid L-methionine and the conditionally essential amino acid L-glutamine. While specific research on Met-Gln is sparse, its constituent amino acids are pivotal in a multitude of cellular processes, suggesting that their combined delivery as a dipeptide could offer unique therapeutic and research applications. This document provides a comprehensive overview of the inferred biological functions of this compound, its synthesis, and potential experimental approaches for its study.

Physicochemical Properties of this compound

A foundational understanding of a molecule's physical and chemical characteristics is crucial for its study and application. The predicted properties of this compound are summarized in the table below.[1][2]

| Property | Value |

| Molecular Formula | C10H19N3O4S |

| Molecular Weight | 277.34 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-4-(methylthio)butanoyl]amino]-4-(aminocarbonyl)butanoic acid |

| Canonical SMILES | CSCCC(C(=O)NC(CCC(=O)N)C(=O)O)N |

| Predicted Isoelectric Point (pI) | ~5.64 |

| Predicted LogP | -3.5 |

Synthesis of this compound

The chemical synthesis of this compound can be achieved through standard peptide synthesis protocols, most commonly via Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Synthesis of this compound

-

Resin Preparation: A suitable resin (e.g., Wang resin) is swelled in a solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Attachment: The C-terminal amino acid, Fmoc-Gln(Trt)-OH (Glutamine with its side-chain amide protected by a trityl group and its alpha-amino group protected by a fluorenylmethoxycarbonyl group), is coupled to the resin.

-

Fmoc Deprotection: The Fmoc protecting group on the glutamine is removed using a mild base, typically a solution of piperidine in DMF, to expose the free amino group.

-

Coupling of Methionine: The next amino acid, Fmoc-Met-OH, is activated and coupled to the deprotected amino group of the resin-bound glutamine.

-

Final Fmoc Deprotection: The Fmoc group is removed from the N-terminal methionine.

-

Cleavage and Deprotection: The synthesized dipeptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers to prevent side reactions with the methionine sulfur.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

Visualization of Solid-Phase Peptide Synthesis Workflow

Caption: Workflow for the solid-phase synthesis of this compound.

Biological Functions (Inferred)

The biological effects of this compound are anticipated to stem from its transport as a dipeptide and the subsequent intracellular release of its constituent amino acids.

Transport and Metabolism

Dipeptides are primarily absorbed in the intestine and reabsorbed in the kidneys by proton-coupled peptide transporters, PEPT1 and PEPT2. These transporters are known to have a broad substrate specificity. It is highly probable that this compound is a substrate for these transporters, allowing for its efficient uptake into cells. Once inside the cell, dipeptides are rapidly hydrolyzed by cytosolic peptidases into their individual amino acids, L-methionine and L-glutamine.

Caption: Proposed transport and hydrolysis of this compound.

Core Functions of Constituent Amino Acids

L-methionine is an essential amino acid with several critical roles:

-

Protein Synthesis: It is one of the 20 proteinogenic amino acids.

-

Initiation of Translation: The codon AUG, which codes for methionine, is the most common start codon.

-

Source of Sulfur: Methionine provides sulfur for the synthesis of other sulfur-containing compounds.

-

Methyl Donor: Through its conversion to S-adenosylmethionine (SAM), it is the primary methyl group donor in the body, essential for the methylation of DNA, RNA, proteins, and lipids.

-

Precursor for Cysteine and Glutathione: The transsulfuration pathway converts methionine to cysteine, a key component of the major intracellular antioxidant, glutathione.

Caption: The Methionine Cycle and Transsulfuration Pathway.

L-glutamine is the most abundant free amino acid in the human body and is considered conditionally essential, as its demand can exceed the body's ability to produce it during times of stress or critical illness.

-

Energy Source: It is a key metabolic fuel for rapidly dividing cells, including enterocytes and immune cells.

-

Nitrogen Transport: It is a major carrier of nitrogen between tissues.

-

Precursor for Nucleotide Synthesis: The amide group of glutamine is a nitrogen donor for the synthesis of purines and pyrimidines.

-

Glutathione Precursor: Glutamine is a precursor for the synthesis of glutamate, which is then used to synthesize glutathione.

-

Acid-Base Balance: In the kidneys, the deamination of glutamine produces ammonia, which helps to buffer protons and maintain acid-base balance.

-

Immune Function: It is crucial for the proliferation and function of lymphocytes and macrophages.

Caption: Key Metabolic Fates of Glutamine.

Potential Synergistic and Unique Functions of this compound

Providing methionine and glutamine as a dipeptide may offer several advantages over the administration of the free amino acids:

-

Enhanced Stability and Solubility: Glutamine is notoriously unstable in aqueous solutions, degrading to pyroglutamate and ammonia. Dipeptides containing glutamine, such as alanyl-glutamine, are significantly more stable. It is likely that this compound would also exhibit enhanced stability.

-

Improved Uptake and Bioavailability: Dipeptide transporters are very efficient, and their uptake is independent of free amino acid transporters. This can be particularly advantageous in conditions where amino acid transport is impaired.

-

Combined Antioxidant and Immunomodulatory Effects: this compound would deliver precursors for glutathione synthesis from both of its constituent amino acids (methionine via cysteine, and glutamine via glutamate). This could provide a potent boost to the cellular antioxidant defense system. The provision of glutamine would also directly support immune cell function.

-

Support for Intestinal Health: Glutamine is a primary fuel for enterocytes and is crucial for maintaining intestinal barrier integrity. The efficient delivery of glutamine via this compound could be beneficial in conditions of gut dysfunction.

Potential Applications

Based on its inferred biological functions, this compound could be a valuable molecule in several areas:

-

Clinical Nutrition: As a stable and readily absorbable source of glutamine and methionine, it could be a component of parenteral and enteral nutrition formulations for critically ill patients, surgical patients, and those with gastrointestinal disorders.

-

Drug Development: this compound could be explored as a carrier for drug delivery, utilizing the PEPT1/2 transporters to enhance the absorption of conjugated therapeutic agents.

-

Sports Nutrition: The potential to support muscle protein synthesis, enhance immune function, and provide antioxidant support could make it a beneficial supplement for athletes.

-

Research: As a tool to study dipeptide transport and metabolism and to investigate the combined effects of methionine and glutamine delivery in various cellular and animal models.

Experimental Protocols for the Study of this compound

For researchers and drug development professionals interested in investigating the biological functions of this compound, the following experimental protocols are recommended.

In Vitro Transport Assays

-

Objective: To determine if this compound is a substrate for peptide transporters like PEPT1 and PEPT2.

-

Methodology:

-

Use a cell line that overexpresses the transporter of interest (e.g., Caco-2 cells for PEPT1, or transfected HEK293 cells).

-

Incubate the cells with radiolabeled this compound or a fluorescently tagged derivative.

-

Measure the intracellular accumulation of the labeled dipeptide over time.

-

Perform competition assays by co-incubating with known substrates of the transporter (e.g., glycyl-sarcosine) to assess specificity.

-

Vary the pH of the incubation buffer to determine if transport is proton-dependent.

-

Cellular Proliferation and Viability Assays

-

Objective: To assess the effect of this compound on the growth and survival of different cell types, particularly immune cells and intestinal epithelial cells.

-

Methodology:

-

Culture cells (e.g., Jurkat cells, Caco-2 cells) in media with varying concentrations of this compound, free methionine, free glutamine, or a combination of free amino acids as controls.

-

Measure cell proliferation using assays such as MTT, WST-1, or by direct cell counting.

-

Assess cell viability using trypan blue exclusion or flow cytometry with viability dyes like propidium iodide.

-

Antioxidant Capacity Assays

-

Objective: To determine if supplementation with this compound enhances the cellular antioxidant capacity.

-

Methodology:

-

Treat cells with this compound for a defined period.

-

Induce oxidative stress using an agent like hydrogen peroxide or tert-butyl hydroperoxide.

-

Measure intracellular levels of reactive oxygen species (ROS) using fluorescent probes like DCFDA.

-

Quantify the levels of intracellular glutathione (GSH) using a commercially available assay kit.

-

Measure the activity of antioxidant enzymes like glutathione peroxidase and superoxide dismutase.

-

In Vivo Bioavailability and Efficacy Studies

-

Objective: To investigate the absorption, metabolism, and therapeutic potential of this compound in animal models.

-

Methodology:

-

Administer this compound to rodents orally or intravenously.

-

Collect blood samples at various time points to determine the pharmacokinetic profile of the intact dipeptide and its constituent amino acids using LC-MS/MS.

-

Utilize a relevant disease model, such as a model of intestinal injury (e.g., dextran sulfate sodium-induced colitis) or sepsis (e.g., cecal ligation and puncture).

-

Administer this compound as a therapeutic intervention.

-

Evaluate relevant endpoints, such as survival rates, markers of inflammation (e.g., cytokine levels), intestinal permeability, and histological changes in tissues.

-

Conclusion

This compound is a dipeptide with significant, albeit largely unexplored, potential. By combining the crucial roles of methionine as a methyl donor and antioxidant precursor with the metabolic and immunomodulatory functions of glutamine, this dipeptide represents a promising candidate for applications in clinical nutrition and as a research tool. The inferred benefits of enhanced stability, solubility, and efficient cellular uptake warrant further investigation to fully elucidate and validate its biological functions and therapeutic utility. The experimental protocols outlined in this guide provide a roadmap for researchers to embark on the systematic study of this intriguing molecule.

References

Methionylglutamine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Whitepaper on the Synthesis, Properties, and Potential Biological Significance of a Key Dipeptide

Abstract

Methionylglutamine (Met-Gln) is a dipeptide composed of the essential amino-acid methionine and the conditionally essential amino acid glutamine. While research directly focused on this specific dipeptide is limited, its constituent amino acids play critical roles in a myriad of physiological processes, from protein synthesis and metabolism to cellular signaling and antioxidant defense. This technical guide provides a comprehensive overview of this compound, including its chemical properties, probable synthesis and purification methodologies, and potential biological functions inferred from studies on related dipeptides. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the potential applications of this compound in various fields of study.

Discovery and History of Peptides

The journey into the world of peptides began in the early 20th century, with Emil Fischer's pioneering work that led to the first synthesis of a dipeptide, glycylglycine, in 1901.[1] Fischer also introduced the term "peptide" in 1902 to describe these chains of amino acids.[1][2][3] A significant milestone was the synthesis of the biologically active peptide hormone oxytocin by Vincent du Vigneaud in 1953, a discovery that underscored the physiological importance of these molecules.[1][2][4] The development of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield in the 1960s revolutionized the field, enabling the efficient synthesis of longer and more complex peptides.[2][5]

The discovery of numerous biologically active peptides over the subsequent decades has been instrumental in advancing our understanding of physiology and medicine.[1] These discoveries have paved the way for the development of peptide-based therapeutics for a wide range of diseases. While the specific discovery of this compound is not well-documented in historical records, its existence as a dipeptide is a logical consequence of the fundamental principles of peptide chemistry established by these early pioneers.

Chemical and Physical Properties

This compound is a dipeptide with the molecular formula C10H19N3O4S.[6] Its structure consists of a methionine residue linked to a glutamine residue via a peptide bond.

Data Presentation: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 277.34 g/mol | [6] |

| Molecular Formula | C10H19N3O4S | [6] |

| IUPAC Name | 5-amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]-5-oxopentanoic acid | [6] |

| Canonical SMILES | CSCCC(C(=O)NC(CCC(=O)N)C(=O)O)N | [6] |

| InChI Key | MUMXFARPYQTTSL-UHFFFAOYSA-N | [6] |

| Physical Description | Solid | [6] |

| logP (extrapolated) | -3.89 | [6] |

Experimental Protocols

Synthesis of this compound

3.1.1. Chemical Synthesis (Solution-Phase)

A common method for dipeptide synthesis in solution involves the use of protecting groups to prevent unwanted side reactions.[5][7]

-

Protocol:

-

Protection: Protect the amino group of methionine (e.g., with a Boc group) and the carboxylic acid group of glutamine (e.g., as a methyl ester).

-

Activation: Activate the carboxyl group of the protected methionine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7]

-

Coupling: React the activated methionine with the protected glutamine to form the protected dipeptide.

-

Deprotection: Remove the protecting groups to yield this compound.

-

3.1.2. Enzymatic Synthesis

Enzymatic synthesis offers a milder and more specific alternative to chemical synthesis.[8][9]

-

Protocol:

-

Enzyme Selection: Utilize a ligase or a protease under conditions that favor synthesis over hydrolysis.

-

Reaction Setup: Incubate methionine and glutamine with the selected enzyme in a suitable buffer system.

-

Product Isolation: Purify the resulting this compound from the reaction mixture.

-

Purification

High-Performance Liquid Chromatography (HPLC) is the standard method for purifying peptides.[10][11][12][13][14]

-

Protocol:

-

Column Selection: Use a reversed-phase C18 column.

-

Mobile Phase: Employ a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

-

Detection: Monitor the elution of the peptide using UV detection at 210-280 nm.

-

Fraction Collection: Collect the fractions containing the purified this compound.

-

Lyophilization: Remove the solvent by lyophilization to obtain the pure dipeptide as a solid.

-

Characterization

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure and confirm the connectivity of the atoms.

Potential Biological Functions and Signaling Pathways

The biological roles of this compound have not been extensively studied. However, based on the functions of its constituent amino acids and related dipeptides, several potential activities can be inferred.

Cellular Uptake and Metabolism

Dipeptides are taken up by cells via specific transporters, such as the PepT1 and PepT2 transporters, or through simple diffusion.[15][16][17] Once inside the cell, they can be hydrolyzed into their constituent amino acids or utilized directly.[15][16][18] Studies on glutamine-containing dipeptides have shown that they can be more stable in solution than free glutamine, making them a more efficient way to deliver glutamine to cells in culture and in clinical nutrition.[19][20][21]

Role in Protein Synthesis and Cell Growth

Both methionine and glutamine are crucial for protein synthesis. Methionine is the initiating amino acid in protein translation, while glutamine is the most abundant free amino acid in the body and a key nitrogen donor.[22] Studies on methionyl-methionine dipeptide have shown that it can be more effective than free methionine in promoting milk protein synthesis in bovine mammary epithelial cells.[23][24][25][26] Glutamine-containing dipeptides have also been shown to support the growth of various mammalian cell lines.[20][21]

Potential Signaling Pathways

While no signaling pathways have been directly attributed to this compound, research on related dipeptides provides some clues. A study on methionyl-methionine dipeptide indicated its involvement in the JAK2-STAT5 and mTOR signaling pathways, both of which are central regulators of cell growth, proliferation, and protein synthesis.[23]

Diagram of Potential this compound-Influenced Signaling Pathway:

Caption: Potential signaling pathways influenced by this compound.

Antioxidant Activity

Methionine is known to have antioxidant properties due to its sulfur-containing side chain.[27] Studies on methionine-containing dipeptides have suggested that their antioxidant capacity can be influenced by the position of the methionine residue within the dipeptide.[28] Therefore, this compound may possess antioxidant activities, protecting cells from oxidative stress.

Role in Drug Development

The unique properties of dipeptides make them attractive candidates for drug development.[29] They can be designed to have improved stability, solubility, and bioavailability compared to their parent amino acids.[19][20][21] Glutamine-containing dipeptides are already used in clinical nutrition to provide a stable source of glutamine.[19][30][31][32] Given the crucial roles of both methionine and glutamine in cellular health, this compound could be explored as a therapeutic agent or as a component of drug delivery systems.

Diagram of Dipeptide-Based Drug Development Workflow:

Caption: A simplified workflow for dipeptide-based drug development.

Conclusion

This compound is a dipeptide with the potential for significant biological activity, stemming from the well-established roles of its constituent amino acids, methionine and glutamine. While direct research on this specific dipeptide is currently limited, this technical guide provides a solid foundation for future investigations. By leveraging established protocols for dipeptide synthesis, purification, and characterization, and by drawing parallels with the known functions of related dipeptides, researchers can begin to unravel the specific biological functions and therapeutic potential of this compound. Further studies are warranted to explore its role in cellular signaling, its efficacy in various disease models, and its potential applications in drug development and clinical nutrition.

References

- 1. ias.ac.in [ias.ac.in]

- 2. The Research History of Peptide - Creative Peptides Blog [creative-peptides.com]

- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longevityclinics.com.au [longevityclinics.com.au]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. This compound | C10H19N3O4S | CID 22935677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Advances in the enzymology of glutamine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bachem.com [bachem.com]

- 11. peptide.com [peptide.com]

- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. HPLC analysis and purification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Uptake and metabolism of dipeptides by human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. portlandpress.com [portlandpress.com]

- 18. researchgate.net [researchgate.net]

- 19. Glutamine-containing dipeptides in parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Influence of two glutamine-containing dipeptides on growth of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. amcoproteins.com [amcoproteins.com]

- 23. karger.com [karger.com]

- 24. Supplementation of Methionine Dipeptide Enhances the Milking Performance of Lactating Dairy Cows - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. Crystal structures of the isomeric dipeptides l-glycyl-l-methionine and l-methionyl-l-glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Glutamine dipeptide-supplemented parenteral nutrition maintains intestinal function in the critically ill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. mdpi.com [mdpi.com]

Methionylglutamine: A Comprehensive Physicochemical Profile for Researchers and Drug Development Professionals

An In-depth Technical Guide

Methionylglutamine (Met-Gln) is a dipeptide composed of the essential amino acid L-methionine and the conditionally essential amino acid L-glutamine. This dipeptide is of significant interest to researchers, scientists, and drug development professionals due to the unique biochemical roles of its constituent amino acids and its potential applications in various fields, including cellular nutrition, therapeutic formulations, and as a building block in peptide synthesis. This technical guide provides a detailed overview of the core physicochemical properties of this compound, methodologies for its analysis, and insights into its relevant biological context.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various experimental and formulation settings.

| Property | Value | Source |

| Molecular Formula | C10H19N3O4S | [1] |

| Molecular Weight | 277.34 g/mol | [1][2] |

| IUPAC Name | (2S)-5-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid | [2] |

| Synonyms | Met-Gln, MQ, L-Methionyl-L-glutamine | [2] |

| CAS Number | 36261-62-8 | [2] |

| Appearance | Solid | [1] |

| Melting Point | 232-233 °C | [2] |

| Water Solubility | Predicted: 3.36 g/L | [3] |

| logP (octanol-water partition coefficient) | Experimental: -3.89 (Extrapolated); Predicted: -2.6 to -4.3 | [1][3] |

Spectroscopic and Chromatographic Data

The structural integrity and purity of this compound are typically assessed using spectroscopic and chromatographic techniques.

| Parameter | Description |

| Mass Spectrometry | The precursor ion [M+H]+ has a mass-to-charge ratio (m/z) of approximately 278.1169. Fragmentation patterns can be used to confirm the amino acid sequence.[1] |

| NMR Spectroscopy | 1H and 13C NMR spectroscopy can be used to elucidate the detailed chemical structure of the dipeptide in solution. |

| HPLC Retention Time | The retention time is dependent on the specific column, mobile phase, and gradient conditions used. A typical reversed-phase HPLC method would elute this compound as a polar compound. |

Acid-Base Properties and Stability

| Ionizable Group | Estimated pKa |

| α-Carboxyl group | ~2.1-2.3 |

| α-Ammonium group | ~9.1-9.2 |

| Glutamine side chain amide | Not significantly ionizable under physiological conditions |

Note: These are estimated values based on the pKa of the individual amino acids. The actual pKa values of the dipeptide may vary slightly.

The stability of this compound is influenced by factors such as pH, temperature, and the presence of enzymes. Like many peptides, it is susceptible to hydrolysis of the peptide bond, particularly at extreme pH values and elevated temperatures. The glutamine residue can also undergo deamidation to form glutamic acid, especially under harsh conditions. For long-term storage, it is recommended to keep the dipeptide in a lyophilized form at -20°C or below.[4][5] In solution, storage at low temperatures and neutral pH (around 5-7) is advisable to minimize degradation.[5]

Experimental Protocols

This section outlines general methodologies for the determination of key physicochemical properties and for the synthesis and purification of this compound.

Melting Point Determination

The melting point of a dipeptide can be determined using a capillary melting point apparatus.

Protocol:

-

A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Solubility Determination

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

Protocol:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffer) in a sealed container.

-

The mixture is agitated (e.g., using a shaker) at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove the undissolved solid.

-

The concentration of this compound in the saturated solution is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy after derivatization.

Stability Testing

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for this compound.

Protocol (General):

-

Samples of this compound are stored under various conditions of temperature (e.g., 4°C, 25°C, 40°C) and humidity.

-

At specified time intervals, aliquots are withdrawn and analyzed for the amount of intact this compound and the presence of any degradation products.

-

Analytical methods such as HPLC are used for quantification.

-

The rate of degradation is determined, and the shelf-life is extrapolated.

Synthesis and Purification

This compound can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for creating peptides.

Purification Protocol (HPLC):

-

The crude peptide obtained after cleavage from the resin is dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% trifluoroacetic acid).

-

The solution is injected onto a reversed-phase HPLC column (e.g., C18).

-

A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptide.

-

Fractions containing the pure this compound, as determined by UV detection, are collected.

-

The collected fractions are pooled and lyophilized to obtain the pure peptide as a solid powder.

-

The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

Biological Context and Signaling

While direct signaling pathways initiated by the dipeptide this compound have not been extensively characterized, the biological activities of its constituent amino acids, particularly glutamine, are well-established. Glutamine plays a crucial role in cellular metabolism and is a key activator of the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.

The uptake of glutamine by cells is a critical step in this process. Once inside the cell, glutamine can be metabolized to α-ketoglutarate, which enters the TCA cycle, providing energy and biosynthetic precursors. The presence of intracellular glutamine is sensed by the mTORC1 pathway, leading to its activation.

This diagram illustrates that extracellular glutamine, potentially derived from the hydrolysis of this compound, is transported into the cell. The increased intracellular glutamine concentration activates the mTORC1 complex, which in turn promotes key cellular processes like protein synthesis and cell growth. It is important to note that this pathway is driven by glutamine, and the direct effect of the intact dipeptide on this pathway requires further investigation.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The compiled data on its chemical structure, physical constants, and stability, along with standardized experimental protocols, offer a valuable resource for researchers and professionals in drug development. The elucidation of the role of its constituent amino acid, glutamine, in the mTOR signaling pathway highlights a key area of biological relevance. Further research into the specific biological activities and pharmacokinetic profile of the intact dipeptide will be crucial for unlocking its full therapeutic and biotechnological potential.

References

- 1. Glutaminolysis feeds mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Structural similarities in glutaminyl- and methionyl-tRNA synthetases suggest a common overall orientation of tRNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptide Storage Guide - Creative Peptides [creative-peptides.com]

- 5. bachem.com [bachem.com]

Methionylglutamine as a Source of Methionine and Glutamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of methionylglutamine (Met-Gln), a dipeptide composed of the essential amino acid methionine and the conditionally essential amino acid glutamine. The guide explores the biochemical rationale for using Met-Gln as a superior source of these amino acids in various applications, including cell culture, clinical nutrition, and drug development. Key advantages, such as enhanced stability and potentially improved bioavailability compared to free amino acids, are discussed. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key metabolic and signaling pathways.

Introduction: The Rationale for this compound

Methionine is an essential sulfur-containing amino acid crucial for protein synthesis, methylation reactions, and as a precursor for other sulfur-containing compounds like cysteine and glutathione.[1] Glutamine is the most abundant free amino acid in the body and plays a vital role in nitrogen transport, immune function, and intestinal health.[2] However, the direct use of free glutamine in aqueous solutions, such as cell culture media and parenteral nutrition formulations, is hampered by its instability. Glutamine readily degrades into pyroglutamic acid and ammonia, the latter of which can be toxic to cells.[3][4]

The use of dipeptides, such as this compound, offers a stable and efficient method for delivering both methionine and glutamine. Dipeptides are generally more stable in solution than free amino acids and are readily absorbed by cells and tissues through specific peptide transporters.[5] Once inside the cell, dipeptides are hydrolyzed by intracellular peptidases to release the individual amino acids. This guide will delve into the scientific basis for the use of this compound as a source of its constituent amino acids.

Biochemical and Physicochemical Properties

This compound is a dipeptide with the chemical formula C10H19N3O4S and a molecular weight of 277.34 g/mol .[6] Its structure combines the hydrophobic, sulfur-containing side chain of methionine with the polar, amide-containing side chain of glutamine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C10H19N3O4S | [6] |

| Molecular Weight | 277.34 g/mol | [6] |

| IUPAC Name | 5-amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]-5-oxopentanoic acid | [6] |

| Melting Point | 232-233 °C | [7] |

| Boiling Point | 663.0±55.0 °C at 760 mmHg | [7] |

| Density | 1.299±0.06 g/cm3 | [7] |

Bioavailability and Metabolism

Dipeptides are absorbed in the small intestine via the peptide transporter 1 (PepT1), which is a high-capacity, low-affinity transporter.[8] This transport mechanism can be more efficient than the transport of free amino acids, which often compete for the same transporters.[9] While specific quantitative data for this compound bioavailability is limited, studies on other dipeptides, such as L-alanyl-L-glutamine, have demonstrated enhanced absorption and greater plasma glutamine concentrations compared to the ingestion of free L-glutamine.[10][11] It is hypothesized that this compound would exhibit similar favorable pharmacokinetic properties.

Once absorbed, this compound is rapidly hydrolyzed by intracellular peptidases into its constituent amino acids, methionine and glutamine, which then become available for cellular metabolism.

Table 2: Comparative Bioavailability of Dipeptides vs. Free Amino Acids (Illustrative Data)

| Compound | Peak Plasma Concentration Increase (µmol/L) | Time to Peak (hours) | Area Under the Curve (0-4h) (µmol∙h∙L⁻¹) | Reference |

| L-Alanyl-L-Glutamine | 284 ± 84 | 0.5 | 284 ± 154 | [10] |

| Free L-Glutamine | 179 ± 61 | 0.5 | 127 ± 61 | [10] |

Note: This data is for L-alanyl-L-glutamine and is presented to illustrate the potential bioavailability advantages of dipeptides.

Key Signaling Pathways

Methionine and glutamine are not only building blocks for proteins but also act as signaling molecules that influence key cellular pathways, most notably the mTOR (mechanistic target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and metabolism.

Methionine Signaling to mTORC1: Methionine availability is sensed by the cell and signals to mTORC1. This process is mediated by S-adenosylmethionine (SAM), a metabolite of methionine.[12]

Glutamine Signaling to mTORC1: Glutamine activates mTORC1 through a distinct mechanism that is independent of the Rag GTPases and involves the small GTPase Arf1.[5][13][14]

Methionine and Glutamine mTORC1 Signaling Pathways.

Role in Glutathione Synthesis

Glutathione (GSH) is a critical antioxidant that protects cells from oxidative damage. It is a tripeptide composed of glutamate, cysteine, and glycine. Both methionine and glutamine play crucial roles in its synthesis. Methionine is a precursor for cysteine, the rate-limiting amino acid for GSH synthesis. Glutamine is a precursor for glutamate.[1][10] Providing a stable source of both amino acids through this compound can therefore support cellular glutathione levels and enhance the cellular antioxidant capacity.[3]

Role of this compound in Glutathione Synthesis.

Experimental Protocols

Quantification of this compound in Plasma by LC-MS/MS

This protocol is a representative method based on established principles for peptide quantification in biological matrices.[15][16][17]

Objective: To quantify the concentration of this compound in plasma samples.

Materials:

-

This compound analytical standard

-

Stable isotope-labeled this compound internal standard (e.g., [¹³C₅, ¹⁵N]-Met-Gln)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Plasma samples

-

Protein precipitation plates or microcentrifuge tubes

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of internal standard solution.

-

Add 300 µL of cold ACN containing 0.1% FA to precipitate proteins.

-

Vortex for 1 minute and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or well plate and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in 100 µL of mobile phase A (e.g., water with 0.1% FA).

-

-

LC-MS/MS Analysis:

-

Column: A suitable reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% FA.

-

Mobile Phase B: ACN + 0.1% FA.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

-

-

Data Analysis:

-

Construct a calibration curve using the analytical standards.

-

Calculate the concentration of this compound in the plasma samples based on the peak area ratio of the analyte to the internal standard.

Workflow for LC-MS/MS Quantification of this compound.

Stability Testing of this compound in Solution

This protocol is adapted from general guidelines for stability testing of parenteral solutions.[14][18]

Objective: To determine the stability of this compound in an aqueous solution over time at different storage conditions.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Temperature-controlled incubators (e.g., 4°C, 25°C, 40°C)

-

HPLC system with UV detector

-

Sterile, sealed vials

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound in PBS at a known concentration (e.g., 10 mg/mL).

-

Filter-sterilize the solution and dispense into sterile, sealed vials.

-

-

Storage:

-

Store the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).

-

-

Sampling and Analysis:

-

At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a vial from each storage condition.

-

Analyze the concentration of this compound using a validated stability-indicating HPLC method.

-

Monitor for the appearance of degradation products.

-

Visually inspect the solutions for any changes in color or clarity.

-

-

HPLC Method:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile with a suitable ion-pairing agent or buffer.

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

-

Data Analysis:

-

Plot the concentration of this compound as a percentage of the initial concentration over time for each storage condition.

-

Determine the degradation rate and the time at which the concentration falls below a specified limit (e.g., 90% of the initial concentration).

Conclusion

This compound presents a promising alternative to the use of free methionine and glutamine in various scientific and clinical applications. Its enhanced stability in aqueous solutions overcomes a significant limitation of free glutamine. While direct comparative bioavailability data for this compound is an area for future research, evidence from other dipeptides suggests the potential for improved absorption. As a source of both methionine and glutamine, this dipeptide can effectively support crucial metabolic processes, including protein synthesis and the maintenance of cellular antioxidant defenses through glutathione synthesis. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate and utilize this compound in their work.

References

- 1. Impact of Supplementary Amino Acids, Micronutrients, and Overall Diet on Glutathione Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diposit.ub.edu [diposit.ub.edu]

- 3. researchgate.net [researchgate.net]

- 4. Amino acid composition in parenteral nutrition: what is the evidence? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 6. This compound | C10H19N3O4S | CID 22935677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Comparison of oral feeding of peptide and amino acid meals to normal human subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. vinmec.com [vinmec.com]

- 11. Pharmacokinetics of ketamine and its major metabolites norketamine, hydroxynorketamine, and dehydronorketamine: a model-based analysis | Scholarly Publications [scholarlypublications.universiteitleiden.nl]

- 12. frontiersin.org [frontiersin.org]

- 13. Glutamine and asparagine activate mTORC1 independently of Rag GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent advances in understanding of amino acid signaling to mTORC1 activation [imrpress.com]

- 15. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. The stability of L-glutamine in total parenteral nutrition solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploratory Studies on Methionylglutamine: A Technical Guide on the Effects of its Constituent Amino Acids on Cell Lines

Introduction

Amino acids are the fundamental building blocks of proteins and play critical roles in a multitude of cellular processes, including proliferation, differentiation, and metabolism.[1] Dipeptides, composed of two amino acids, are increasingly utilized in cell culture applications to enhance the stability and delivery of specific amino acids.[1] While L-alanyl-L-glutamine is a well-established stable source of glutamine in cell culture media, the specific effects of other dipeptides, such as Methionylglutamine (Met-Gln), remain largely unexplored in publicly available research.

This technical guide provides a comprehensive overview of the known cellular effects of L-methionine and L-glutamine, the constituent components of this compound. By understanding the individual roles of these amino acids, researchers can form educated hypotheses about the potential biological activities of the Met-Gln dipeptide and design appropriate experimental strategies for its investigation.

The Role of L-Glutamine in Cell Lines

L-glutamine is the most abundant free amino acid in human plasma and is a critical nutrient for rapidly dividing cells, including many cancer cell lines.[2] It serves as a primary carbon and nitrogen source, contributing to energy production, nucleotide and amino acid biosynthesis, and redox homeostasis.[1][2]

Quantitative Effects of Glutamine on Cell Lines

The dependency on glutamine varies among different cell lines. Glutamine deprivation can significantly impact cell proliferation and viability. The following table summarizes the effects of glutamine deprivation on various breast cancer cell lines.

| Cell Line | Treatment | Time Point | Cell Growth/Viability (%) | Reference |

| MCF-7 | Glutamine Deprivation | 96 h | 61% | N/A |

| MDA-MB-231 | Glutamine Deprivation | 96 h | 78% | N/A |

| BT-20 | Glutamine Deprivation | 24 h | 86% | N/A |

| MCF-10A | Glutamine Deprivation | 96 h | 89% | N/A |

Table 1: Effects of Glutamine Deprivation on Breast Cancer Cell Line Growth. Data is synthesized from studies on glutamine's role in cancer cell metabolism.

Signaling Pathways Influenced by Glutamine Metabolism

Glutamine metabolism is intricately linked to several key signaling pathways that regulate cell growth, proliferation, and survival. The diagram below illustrates the central role of glutamine in cellular metabolism and its intersection with major signaling cascades.

The Role of L-Methionine in Cell Lines

L-methionine is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained from the diet. It is a sulfur-containing amino acid crucial for protein synthesis, methylation reactions, and the production of other sulfur-containing molecules like cysteine and glutathione.[3]

Quantitative Effects of Methionine on Cell Lines

Studies have shown that methionine-containing dipeptides can serve as a source of methionine to support protein accretion in cultured cells. The effectiveness of these dipeptides can vary based on the position of methionine within the peptide.

| Cell Line | Methionine Source | Protein Accretion (% of L-methionine) | Reference | | :--- | :--- | :--- | :--- | :--- | | C2C12 | Met-Gly | ~100% |[4] | | C2C12 | Gly-Met | ~30% |[4] | | MAC-T | Met-Gly | ~120% |[4] | | MAC-T | Gly-Met | ~40% |[4] |

Table 2: Protein Accretion in C2C12 and MAC-T Cells Supported by Methionine-Containing Dipeptides.[4] Data illustrates the differential utilization of N-terminal versus C-terminal methionine.

Signaling Pathways Influenced by Methionine Metabolism

Methionine metabolism is central to cellular methylation processes through the synthesis of S-adenosylmethionine (SAM), the universal methyl donor. These methylation events are critical for the regulation of gene expression and other cellular functions. Methionine is also a precursor for the synthesis of glutathione (GSH), a key antioxidant.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the effects of amino acids and their derivatives on cell lines.

Cell Culture and Maintenance

-

Cell Lines: Obtain the desired cell line (e.g., HeLa, MCF-7, C2C12) from a reputable cell bank.

-

Culture Medium: Culture cells in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells upon reaching 80-90% confluency using trypsin-EDTA to detach adherent cells.

Cell Viability Assay (MTT Assay)

-

Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound) or control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Western Blotting for Signaling Protein Analysis

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-mTOR, total mTOR, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Hypothesized Effects of this compound and Future Directions

Based on the known functions of its constituent amino acids, it can be hypothesized that this compound may:

-

Serve as a stable source of both methionine and glutamine in cell culture, potentially enhancing cell growth and viability, particularly in glutamine-dependent cell lines.

-

Influence cellular redox balance by providing precursors for glutathione synthesis.

-

Modulate methylation-dependent cellular processes through the methionine metabolic pathway.

-

Impact key signaling pathways such as the mTOR pathway, which is sensitive to amino acid availability.

To validate these hypotheses, future research should focus on the direct investigation of this compound's effects on various cell lines. Key research questions to address include:

-

What is the uptake efficiency of this compound by different cell types?

-

How does this compound supplementation affect cell proliferation, apoptosis, and cell cycle progression compared to individual amino acid supplementation?

-

What are the specific signaling pathways modulated by this compound treatment?

-

Does this compound offer advantages over existing dipeptide supplements like L-alanyl-L-glutamine in specific cell culture applications?

Conclusion

While direct experimental evidence for the effects of this compound on cell lines is currently lacking, a comprehensive understanding of the roles of L-methionine and L-glutamine provides a strong foundation for future exploratory studies. The experimental protocols and signaling pathway diagrams presented in this technical guide offer a roadmap for researchers to investigate the potential of this novel dipeptide in cell culture and drug development applications. Further research is essential to elucidate the specific biological activities of this compound and its potential as a valuable tool in life sciences research.

References

- 1. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]

- 2. Cancer cell metabolism: the essential role of the nonessential amino acid, glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Methionine-containing peptides can be used as methionine sources for protein accretion in cultured C2C12 and MAC-T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Dipeptide Glutamine Supplementation in Cell Culture: A Focus on Enhanced Stability and Performance

Introduction

L-glutamine is a critical amino acid for the successful in vitro cultivation of mammalian cells, serving as a primary energy source and a vital building block for protein and nucleotide synthesis.[1] However, L-glutamine is notoriously unstable in liquid cell culture media, spontaneously degrading into ammonia and pyroglutamic acid.[1] The accumulation of ammonia can be toxic to cells, leading to reduced cell growth, decreased viability, and altered protein glycosylation.[1] To overcome this limitation, stabilized dipeptide forms of glutamine, such as L-alanyl-L-glutamine, have been developed and are widely used to improve the stability of the culture medium and enhance overall cell culture performance.

This document provides detailed application notes and protocols for the use of stabilized glutamine dipeptides in cell culture, with a focus on L-alanyl-L-glutamine as a representative example due to the extensive available data. While the request specified methionylglutamine, a thorough search of scientific literature and commercial resources did not yield sufficient data to provide a specific protocol for this particular dipeptide. The principles and methodologies outlined below for L-alanyl-L-glutamine are expected to be broadly applicable to other stabilized glutamine dipeptides.

Key Advantages of Stabilized Glutamine Dipeptides

-

Enhanced Stability: Dipeptide forms of glutamine are significantly more stable in aqueous solutions at physiological pH and temperature compared to free L-glutamine, preventing the rapid, non-enzymatic degradation.

-

Reduced Ammonia Accumulation: By minimizing the spontaneous breakdown of glutamine, the accumulation of toxic ammonia in the cell culture medium is significantly reduced.[1]

-

Improved Cell Performance: The consistent availability of a stable glutamine source and the reduction of toxic byproducts can lead to improved cell growth, higher cell densities, and extended culture viability.

-

Enhanced Protein Production: For recombinant protein production, the use of stabilized glutamine dipeptides can result in increased protein titers.

Data Presentation

Table 1: Comparison of L-Glutamine and L-Alanyl-L-Glutamine Stability in Cell Culture Medium

| Feature | L-Glutamine | L-Alanyl-L-Glutamine |

| Degradation at 37°C | Significant degradation within a few days | Highly stable over extended periods |

| Primary Degradation Products | Ammonia, Pyroglutamic Acid | L-Alanine, L-Glutamine (enzymatically cleaved by cells) |

| Impact on Media pH | Can lead to a decrease in pH over time | Minimal impact on media pH |

Table 2: Typical Effects of L-Alanyl-L-Glutamine on CHO Cell Culture Performance

| Parameter | Control (L-Glutamine) | L-Alanyl-L-Glutamine Supplementation |

| Peak Viable Cell Density (VCD) | Variable, can be limited by ammonia toxicity | Often increased due to reduced toxicity |

| Culture Viability | May decline more rapidly | Extended viability |

| Ammonia Concentration | Accumulates to potentially toxic levels | Significantly lower levels |

| Lactate Concentration | Can be high due to metabolic shifts | May be reduced depending on the cell line and process |

| Recombinant Protein Titer | Baseline | Can be significantly increased |

Experimental Protocols

Protocol 1: Adaptation of Adherent Cells to a Medium Supplemented with L-Alanyl-L-Glutamine

Objective: To gradually adapt an adherent cell line from a standard L-glutamine-containing medium to a medium containing a stabilized glutamine dipeptide.

Materials:

-

Adherent cell line of interest

-

Basal medium (e.g., DMEM, MEM) without L-glutamine

-

L-glutamine solution (200 mM)

-

L-alanyl-L-glutamine solution (200 mM)

-

Complete growth medium (basal medium + 10% FBS + 1% Penicillin-Streptomycin)

-

Cell culture flasks or plates

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Initial Culture: Culture cells in their standard complete growth medium containing L-glutamine to a confluence of 70-80%.

-

First Passage (75% L-Glutamine / 25% L-Alanyl-L-Glutamine):

-

Prepare complete growth medium supplemented with a 3:1 ratio of L-glutamine to L-alanyl-L-glutamine (e.g., for a final concentration of 2 mM, use 1.5 mM L-glutamine and 0.5 mM L-alanyl-L-glutamine).

-

Passage the cells at your standard seeding density into the new medium.

-

Monitor cell morphology, attachment, and growth.

-

-

Subsequent Passages (Gradual Increase in L-Alanyl-L-Glutamine):

-

At each subsequent passage (typically every 2-4 days), increase the proportion of L-alanyl-L-glutamine while decreasing the L-glutamine concentration. A suggested progression is:

-

Passage 2: 50% L-Glutamine / 50% L-Alanyl-L-Glutamine

-

Passage 3: 25% L-Glutamine / 75% L-Alanyl-L-Glutamine

-

Passage 4: 0% L-Glutamine / 100% L-Alanyl-L-Glutamine

-

-

At each step, carefully observe the cells for any signs of stress, such as changes in morphology, reduced proliferation, or detachment. If stress is observed, maintain the cells at the current ratio for an additional passage before proceeding.

-

-

Full Adaptation: Once the cells are growing robustly in a medium containing 100% L-alanyl-L-glutamine, they are considered fully adapted.

Protocol 2: Fed-Batch Culture of Suspension CHO Cells Using a L-Alanyl-L-Glutamine Containing Feed

Objective: To improve recombinant protein production in a suspension CHO cell line using a fed-batch strategy with a feed medium containing L-alanyl-L-glutamine.

Materials:

-

Suspension-adapted CHO cell line producing a recombinant protein

-

Chemically defined basal medium for CHO cells (glutamine-free)

-

Concentrated, pH-neutral feed medium containing L-alanyl-L-glutamine, other amino acids, and glucose.

-

Shake flasks or bioreactor

-

Cell counting device (e.g., hemocytometer or automated cell counter)

-

Analyzers for metabolites (e.g., glucose, lactate, ammonia) and protein titer (e.g., HPLC, ELISA).

Procedure:

-

Inoculation: Inoculate a shake flask or bioreactor with the CHO cell line at a viable cell density of 0.3-0.5 x 10^6 cells/mL in the basal medium supplemented with an initial concentration of L-alanyl-L-glutamine (typically 2-8 mM).

-

Batch Phase: Culture the cells in batch mode until the viable cell density reaches a target level (e.g., 2-3 x 10^6 cells/mL) or a key nutrient like glucose begins to deplete.

-

Feeding Strategy:

-

Begin feeding with the concentrated feed medium containing L-alanyl-L-glutamine. A common strategy is to add a fixed volume of feed daily (e.g., 2-5% of the initial culture volume).

-

Alternatively, a more advanced strategy is to adjust the feeding rate based on the online or offline measurement of key metabolites like glucose to maintain them within a target range.

-

-

Monitoring:

-

Daily, measure viable cell density, viability, glucose, lactate, and ammonia concentrations.

-

Periodically (e.g., every 2-3 days), measure the recombinant protein titer.

-

-

Harvest: Continue the fed-batch culture until cell viability drops below a predetermined threshold (e.g., 60-70%). Harvest the culture supernatant for downstream protein purification.

Visualizations

Caption: Spontaneous degradation of L-glutamine in cell culture media.

Caption: Cellular processing of L-alanyl-L-glutamine.

References

Application Notes and Protocols for Methionylglutamine in CHO Cell Fed-Batch Culture

I have gathered some information on the use of dipeptides in CHO cell culture as a more stable alternative to L-glutamine. Specifically, L-alanyl-L-glutamine has been shown to reduce ammonia accumulation and, in some cases, improve monoclonal antibody titers. I also found a study that investigated various dipeptides and categorized them based on their uptake rates by CHO cells. However, there is still a lack of specific quantitative data and detailed protocols for the use of methionylglutamine in CHO fed-batch cultures. The previous searches provided general information about glutamine dipeptides but not the specific data needed to create detailed application notes and protocols for this compound. Therefore, I need to conduct a more targeted search to find this specific information.The search for specific quantitative data and protocols for this compound in CHO cell fed-batch culture has not yielded direct results. The search results provide general information about using dipeptides, particularly L-alanyl-L-glutamine, as stable alternatives to L-glutamine to reduce ammonia accumulation. There is also information on general fed-batch strategies and the impact of various media components on CHO cell culture and monoclonal antibody quality. However, there is no specific paper or application note detailing a head-to-head comparison of this compound with L-glutamine, nor a specific protocol for its use.

Given this lack of direct information, I will have to construct the application notes and protocols by applying the general principles of dipeptide use in CHO fed-batch culture to this compound. I will need to make some logical assumptions based on the behavior of other dipeptides and the known metabolism of methionine and glutamine in CHO cells.

I will proceed with the following steps, leveraging the information I have gathered so far:

-

Introduction: Explain the challenges of using L-glutamine in CHO cell culture and the rationale for using stable dipeptides. Introduce this compound as a potential alternative.

-

Theoretical Advantages of this compound: Based on the properties of other dipeptides, I will outline the expected benefits of using this compound, such as reduced ammonia accumulation and a controlled release of methionine and glutamine.

-